molecular formula C13H25N3O B14879007 4-(2-(Piperazin-1-yl)cyclopentyl)morpholine

4-(2-(Piperazin-1-yl)cyclopentyl)morpholine

Cat. No.: B14879007
M. Wt: 239.36 g/mol
InChI Key: PUOWATBWXSBAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Piperazin-1-yl)cyclopentyl)morpholine is a heterocyclic compound that features both piperazine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Piperazin-1-yl)cyclopentyl)morpholine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Piperazin-1-yl)cyclopentyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-(Piperazin-1-yl)cyclopentyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Piperazin-1-yl)cyclopentyl)morpholine is unique due to its specific combination of piperazine and morpholine rings, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

4-(2-piperazin-1-ylcyclopentyl)morpholine

InChI

InChI=1S/C13H25N3O/c1-2-12(15-6-4-14-5-7-15)13(3-1)16-8-10-17-11-9-16/h12-14H,1-11H2

InChI Key

PUOWATBWXSBAFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N2CCOCC2)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.